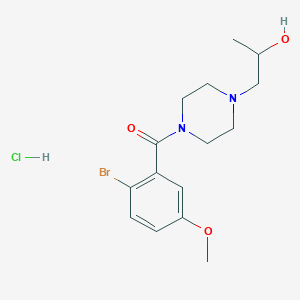

(2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3.ClH/c1-11(19)10-17-5-7-18(8-6-17)15(20)13-9-12(21-2)3-4-14(13)16;/h3-4,9,11,19H,5-8,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVCWTMWCQSGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride is a piperazine derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C₁₅H₁₈BrN₃O₂·HCl

- Molecular Weight : 356.68 g/mol

This compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of central nervous system (CNS) agents.

1. Receptor Binding Affinity

Piperazine derivatives have been extensively studied for their interaction with various neurotransmitter receptors. Specifically, the compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders. Studies have shown that modifications in the piperazine structure can enhance selectivity and potency against specific receptor subtypes .

2. Inhibition of Acetylcholinesterase

Research indicates that certain piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in the cholinergic system. The inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions such as Alzheimer's disease. Virtual screening studies have demonstrated that this compound may interact effectively with both the catalytic and peripheral anionic sites of AChE .

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems:

- Serotonergic Pathways : By acting as a partial agonist at serotonin receptors, this compound may modulate serotonergic signaling, impacting mood and anxiety levels.

- Cholinergic Modulation : Its ability to inhibit AChE suggests a potential role in enhancing cholinergic transmission, which is often compromised in neurodegenerative diseases.

Table 1: Summary of Key Studies on Piperazine Derivatives

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of therapeutic agents targeting various conditions, including:

- CNS Disorders : Its structural similarity to known psychoactive substances suggests potential efficacy in treating conditions like depression and anxiety disorders. Research indicates that piperazine derivatives often exhibit significant psychoactive properties due to their ability to interact with neurotransmitter systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride. For instance, derivatives containing piperazine moieties have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating notable effects against breast, colon, and cervical cancers .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of piperazine derivatives. Compounds structurally related to this compound have been tested for efficacy against bacterial and fungal strains, showing moderate to excellent antimicrobial activities .

Data Tables

| Application Area | Activity Type | Reference |

|---|---|---|

| CNS Disorders | Psychoactive effects | |

| Anticancer | Cytotoxicity | |

| Antimicrobial | Bacterial/Fungal activity |

Case Study 1: CNS Disorders

A study conducted on piperazine derivatives revealed that modifications at the piperazine ring significantly influenced binding affinity at serotonin receptors, suggesting potential antidepressant activity. The compound this compound was hypothesized to enhance serotonin levels, thus alleviating symptoms of depression.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a series of piperazine-based compounds exhibited varying degrees of cytotoxicity against MCF-7 breast cancer cells. The compound under discussion was part of a larger synthesis aimed at optimizing anticancer activity through structural modifications.

Case Study 3: Antimicrobial Efficacy

A comparative analysis of several piperazine derivatives showed that those containing halogen substitutions had enhanced antimicrobial properties. The compound was tested against Staphylococcus aureus and Escherichia coli, yielding promising results that warrant further exploration.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride?

- Methodological Answer : The synthesis typically involves coupling a brominated methoxyphenyl fragment with a modified piperazine derivative. Key steps include:

- Nucleophilic substitution : Reacting 2-bromo-5-methoxybenzoyl chloride with 4-(2-hydroxypropyl)piperazine under inert conditions (e.g., nitrogen atmosphere) .

- Hydrochloride salt formation : Post-reaction treatment with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .

- Critical Parameters : Reaction temperature (optimized at 0–5°C for substitution), solvent choice (tetrahydrofuran or dichloromethane), and stoichiometric excess of piperazine derivatives (1.2–1.5 eq.) to minimize side products .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₆BrN₂O₃⁺) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or incubation times .

- Compound Stability : Degradation under storage (e.g., hygroscopic hydrochloride salts). Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Purity Thresholds : Impurities >2% (e.g., unreacted bromophenyl precursors) can skew results. Use preparative HPLC for critical batches .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvent Systems : Use 10% DMSO in saline for intravenous administration .

- Prodrug Design : Esterification of the hydroxypropyl group to enhance lipophilicity .

- Nanoparticle Encapsulation : PLGA-based nanoparticles to sustain release and improve bioavailability .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Methodological Answer :

- Core Modifications : Vary the bromine position (e.g., 3-bromo vs. 5-bromo) or substitute methoxy with ethoxy .

- Piperazine Substituents : Replace 2-hydroxypropyl with cyclopropyl or fluorinated alkyl chains to probe steric/electronic effects .

- Biological Testing : Prioritize high-throughput screening against GPCR targets (e.g., 5-HT₁A, dopamine D₂) using radioligand displacement assays .

Q. What computational tools predict metabolic pathways and toxicity?

- Methodological Answer :

- In Silico Metabolism : SwissADME or ADMETLab to identify likely Phase I oxidation sites (e.g., piperazine ring) .

- Toxicity Prediction : ProTox-II for hepatotoxicity alerts (e.g., bromine-related cytochrome P450 inhibition) .

Contradiction Analysis

Q. Why do some studies report potent receptor binding while others show negligible activity?

- Resolution Framework :

- Receptor Isoforms : Test against multiple receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) .

- Allosteric Modulation : Assess indirect effects via calcium flux assays vs. direct binding .

- Negative Controls : Include known antagonists (e.g., WAY-100635 for 5-HT₁A) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.